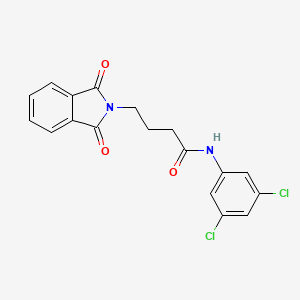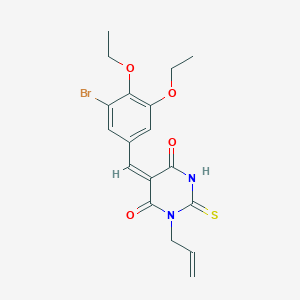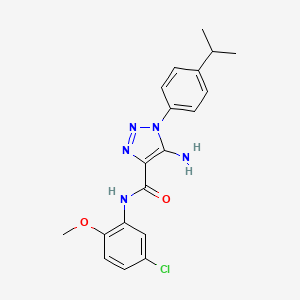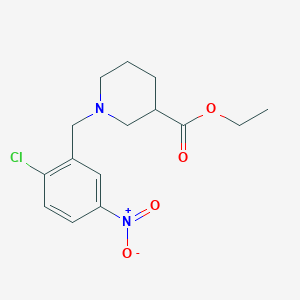![molecular formula C16H17ClO3 B4934734 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals. Since then, it has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene works by selectively blocking the beta-2 adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated by the neurotransmitter epinephrine (adrenaline), beta-2 adrenergic receptors increase the activity of enzymes that produce cyclic AMP (cAMP). cAMP, in turn, activates various downstream signaling pathways that regulate cellular processes such as smooth muscle relaxation, glycogenolysis, and lipolysis. By blocking beta-2 adrenergic receptors, 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene inhibits these downstream signaling pathways and reduces the physiological effects of epinephrine.
Biochemical and physiological effects:
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, it inhibits bronchodilation and reduces airway resistance. In the heart, it reduces cardiac output and inhibits the positive inotropic effects of epinephrine. In skeletal muscle, it inhibits glycogenolysis and reduces the release of free fatty acids. These effects make 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene has several advantages as a research tool. It is a highly selective beta-2 adrenergic receptor antagonist, meaning that it has minimal off-target effects. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained receptor blockade. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene. One area of interest is the potential therapeutic use of beta-2 adrenergic receptor antagonists in the treatment of respiratory disorders such as asthma and COPD. Another area of interest is the role of beta-2 adrenergic receptors in glucose metabolism and the potential use of beta-2 adrenergic receptor antagonists in the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the physiological and biochemical effects of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene and other beta-2 adrenergic receptor antagonists in various tissues and disease states.
Métodos De Síntesis
The synthesis of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene involves several steps. The first step is the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)propanol. This intermediate is then reacted with 1-chloro-2-nitrobenzene in the presence of a base to form the nitro intermediate. Reduction of the nitro group with a reducing agent then yields 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene.
Aplicaciones Científicas De Investigación
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene is widely used in scientific research as a selective beta-2 adrenergic receptor antagonist. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, including cardiac function, pulmonary function, and glucose metabolism. It has also been used to investigate the potential therapeutic effects of beta-2 adrenergic receptor antagonists in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propiedades
IUPAC Name |
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKDGCFYZWUODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)

![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)



![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)




![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)